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Methyl 3,3,3-trifluoro-2-iodopropanoate

Cat. No.: B12862612
CAS No.: 666-93-3
M. Wt: 267.97 g/mol
InChI Key: IORDRIVETCCBSG-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Contemporary Chemical Sciences

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of fluorination as a tool for molecular design. A significant portion of new pharmaceuticals and agrochemicals contain at least one fluorine atom, a testament to the strategic importance of organofluorine chemistry.

The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine. nih.govwikipedia.org Its influence is primarily exerted through a strong negative inductive effect, which can significantly impact the properties of a molecule.

Acidity and Basicity: The -CF3 group increases the acidity of nearby functional groups, such as carboxylic acids (e.g., trifluoroacetic acid), and lowers the basicity of compounds like trifluoroethanol. wikipedia.org

Reactivity Enhancement: By withdrawing electron density, the trifluoromethyl group can enhance the electrophilic character of adjacent reaction centers. nih.gov This activation makes the molecule more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: When attached to an aromatic ring, the -CF3 group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.com This is a direct consequence of its powerful electron-withdrawing nature, which destabilizes the positively charged intermediates formed during ortho and para attacks. youtube.com

The strong electron-withdrawing properties of the trifluoromethyl group can lead to increased charge delocalization in reactive intermediates, influencing the chemo-, regio-, and stereoselectivity of chemical reactions. nih.gov

Beyond its electronic influence, the trifluoromethyl group and other fluorinated moieties contribute unique steric and lipophilic properties to molecules.

Steric Profile: The fluorine atom has a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.2 Å). wikipedia.org This minimal steric footprint allows fluorine and even the larger -CF3 group to act as a bioisostere for a hydrogen atom or a methyl group, respectively, often fitting into enzyme receptor pockets without causing significant steric hindrance. wikipedia.orgnih.gov

Lipophilicity: Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter in drug design that affects a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov The incorporation of a trifluoromethyl group generally increases a molecule's lipophilicity. tcichemicals.comlincoln.ac.uk This enhanced lipophilicity can improve a drug's ability to permeate cell membranes. nih.gov Fluorinated compounds also exhibit weak intermolecular dispersion forces, leading to the unusual characteristic of being both hydrophobic (water-repelling) and lipophobic (fat-repelling) in the case of polyfluorinated molecules. wikipedia.org

The Iodopropanoate Scaffold as a Versatile Synthetic Platform

The iodopropanoate scaffold is a valuable and versatile building block in organic synthesis. The presence of an iodine atom alpha to an ester carbonyl group creates a highly reactive center for constructing more complex molecules. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions.

Furthermore, α-iodo esters are key precursors for a variety of chemical transformations. e-journals.in They can be used in the formation of organometallic reagents and are particularly effective substrates in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. uva.es The synthesis of these scaffolds can be achieved through methods such as the direct α-iodination of the corresponding ester or acid using molecular iodine under mild conditions. e-journals.in

Methyl 3,3,3-trifluoro-2-iodopropanoate: A Multifunctional Building Block for Chemical Transformations

This compound (CAS No. 666-93-3) is a prime example of a reagent that embodies the synergistic advantages of its constituent parts. It integrates the powerful electron-withdrawing trifluoromethyl group with the reactive α-iodo ester framework. This combination makes it a highly effective building block for introducing the trifluoromethylated propanoate moiety into a wide range of organic structures.

The reactivity of the C-I bond is significantly enhanced by the strong inductive effect of the adjacent -CF3 group, making the α-carbon exceptionally electrophilic and prone to nucleophilic displacement. This reagent is a valuable precursor for creating complex fluorinated molecules, particularly in the synthesis of novel pharmaceutical and agrochemical candidates. Its utility is demonstrated in various transformations, including nucleophilic substitutions and metal-catalyzed coupling reactions. For instance, fluoroalkyl iodides are known to participate in palladium-mediated reactions, although the specific conditions can be challenging due to the stability of the C-CF3 bond. uva.es

PropertyValue
CAS Number 666-93-3
Molecular Formula C4H4F3IO2
Molecular Weight 283.97 g/mol
Boiling Point 148-150 °C
Density 1.916 g/mL at 25 °C
Refractive Index (n20/D) 1.453
Data sourced from ChemicalBook. chemicalbook.com

The unique structure of this compound allows it to serve as a versatile electrophile in a variety of synthetic operations.

Reaction TypeGeneral SchemeDescription
Nucleophilic Substitution CF3-CH(I)-COOCH3 + Nu⁻ → CF3-CH(Nu)-COOCH3 + I⁻The iodide is readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to form new α-substituted trifluoromethylated esters.
Palladium-Catalyzed Cross-Coupling CF3-CH(I)-COOCH3 + R-M → CF3-CH(R)-COOCH3In reactions like Suzuki or Stille couplings, the C-I bond can undergo oxidative addition to a palladium(0) catalyst, enabling the formation of a new C-C bond with an organometallic reagent (R-M). uva.es
Radical Reactions CF3-CH(I)-COOCH3 → CF3-CH(•)-COOCH3The relatively weak C-I bond can be cleaved under radical conditions (e.g., using initiators or photolysis) to generate an α-ester radical, which can participate in various addition and cyclization reactions. uva.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F3IO2 B12862612 Methyl 3,3,3-trifluoro-2-iodopropanoate CAS No. 666-93-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

666-93-3

Molecular Formula

C4H4F3IO2

Molecular Weight

267.97 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-iodopropanoate

InChI

InChI=1S/C4H4F3IO2/c1-10-3(9)2(8)4(5,6)7/h2H,1H3

InChI Key

IORDRIVETCCBSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)I

Origin of Product

United States

Synthetic Methodologies for Methyl 3,3,3 Trifluoro 2 Iodopropanoate and Its Analogues

Strategies for the Construction of the 2-Iodopropanoate Framework

The introduction of an iodine atom at the α-position to the carbonyl group in the trifluoropropanoate system can be achieved through several synthetic routes. These methods primarily involve direct iodination, halogen exchange from a more readily available precursor, and esterification of an iodinated carboxylic acid.

Direct Iodination Approaches

Direct α-iodination of carbonyl compounds is a common strategy. While specific examples for the direct iodination of Methyl 3,3,3-trifluoropropanoate (B3193706) are not extensively detailed in readily available literature, the general principles of α-halogenation of esters can be applied. This typically involves the generation of an enolate or enol equivalent, followed by trapping with an electrophilic iodine source. Common reagents for this purpose include molecular iodine (I₂) in the presence of a base or a Lewis acid. For substrates like β-keto esters, methods using iodine and a copper salt have been reported to be effective for direct α-iodination. The electron-withdrawing nature of the trifluoromethyl group in Methyl 3,3,3-trifluoropropanoate would facilitate the formation of the enolate, making this a plausible, though not explicitly documented, synthetic route.

Halogen Exchange Reactions from Brominated Precursors

A widely utilized and effective method for the synthesis of iodoalkanes is the Finkelstein reaction, which involves the exchange of a halogen atom (typically chlorine or bromine) with iodide. manac-inc.co.jp This Sₙ2 reaction is driven by the precipitation of the resulting sodium or potassium chloride/bromide in a suitable solvent, such as acetone.

For the synthesis of Methyl 3,3,3-trifluoro-2-iodopropanoate, this would involve the precursor, Methyl 3,3,3-trifluoro-2-bromopropanoate. The reaction proceeds by treating the brominated ester with an iodide salt, most commonly sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent.

Table 1: Halogen Exchange Reaction Conditions

PrecursorReagentSolventProduct
Methyl 3,3,3-trifluoro-2-bromopropanoateNaIAcetoneThis compound

This table represents a typical Finkelstein reaction setup. Specific reaction conditions such as temperature and reaction time would need to be optimized for this particular substrate.

This method is often preferred over direct iodination due to the milder reaction conditions and the often higher yields and purities of the desired iodo-compound. manac-inc.co.jp

Esterification Reactions in the Synthesis of Iodopropanoates

Another viable pathway to this compound is through the esterification of its corresponding carboxylic acid, 3,3,3-trifluoro-2-iodopropanoic acid. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. A patent for the synthesis of the non-iodinated analogue, Methyl 3,3,3-trifluoropropionate, describes a one-step reaction between 3,3,3-trifluoropropionic acid and anhydrous methanol (B129727) using a slightly soluble tungsten compound as a catalyst. google.com This suggests that similar catalytic methods could be applicable to the iodinated acid.

Table 2: Fischer Esterification Reaction

Carboxylic AcidAlcoholCatalystProduct
3,3,3-Trifluoro-2-iodopropanoic acidMethanolH₂SO₄This compound

This table illustrates the standard components of a Fischer esterification. The reaction typically requires heating to proceed at a reasonable rate.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to introduce the iodo-substituent is crucial for the application of these compounds in the synthesis of chiral pharmaceuticals and agrochemicals. The primary strategies for achieving this involve asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Fluorinated Ester Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. While specific catalytic asymmetric iodination methods for Methyl 3,3,3-trifluoropropanoate are not well-documented, the broader field of asymmetric α-functionalization of carbonyl compounds provides a strong foundation.

For instance, chiral aryl iodide catalysts have been designed and utilized for stereoselective oxidative dearomatization reactions, demonstrating the potential of chiral iodine-based reagents and catalysts in asymmetric synthesis. rsc.org Furthermore, enantioselective synthesis of para-quinols from phenols has been achieved using chiral aryl iodide catalysts. rsc.org These examples suggest that the development of a chiral Lewis acid or a chiral phase-transfer catalyst capable of differentiating between the two enantiotopic faces of the enolate of Methyl 3,3,3-trifluoropropanoate is a feasible strategy for its enantioselective iodination.

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry in organic synthesis. This approach involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

In the context of synthesizing chiral this compound, a chiral auxiliary could be appended to the 3,3,3-trifluoro-2-iodopropanoic acid, for example, as a chiral ester or amide. The steric bulk and electronic properties of the chiral auxiliary would then direct the approach of the iodide electrophile to one face of the enolate, leading to a diastereoselective iodination. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-iodopropanoic acid, which could then be esterified to the desired methyl ester.

A study on the stereoselective synthesis of α-SCF₃-β-ketoesters utilized a chiral auxiliary to synthesize enantiopure enamines, which were then reacted with an electrophilic trifluoromethylthiolating agent. mdpi.com This approach, which successfully controlled the stereochemistry at a quaternary center, highlights the potential of using chiral auxiliaries to direct the α-functionalization of carbonyl compounds, a strategy that could be adapted for the iodination of trifluoropropanoates.

Enantioselective Deracemization Strategies

Enantioselective deracemization is a powerful technique to obtain enantiomerically pure compounds from a racemic mixture. While specific deracemization strategies for this compound are not extensively documented, analogous methodologies applied to other chiral molecules can provide insight into potential synthetic routes. One such strategy is the catalytic asymmetric dynamic resolution of racemic mixtures. For instance, a chiral N,N'-dioxide/Sc(III) complex catalytic system has been successfully used in the deracemization of axially chiral 3-alkylideneoxindoles through a direct vinylogous Michael reaction with chalcones. nih.gov This process yielded products with high enantiomeric excess (up to 98% ee) and diastereoselectivity (99/1 dr), demonstrating the potential of catalysis in resolving racemic mixtures into single enantiomers. nih.gov Such catalytic systems could potentially be adapted for the deracemization of racemic iodo-fluorinated propanoates.

Trifluoromethylation Approaches Relevant to Propanoate Structures

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of many fluorinated organic compounds. Several methodologies have been developed for this purpose, each with its own advantages and substrate scope.

Electrophilic trifluoromethylating reagents are widely used for the direct introduction of the CF3 group into a variety of organic molecules. nih.gov Among these, hypervalent iodine compounds, commonly known as Togni reagents, are particularly prominent. sigmaaldrich.combrynmawr.eduresearchgate.net These reagents act as electrophilic CF3-transfer agents, enabling mild and efficient trifluoromethylation. sigmaaldrich.com The Togni reagent has been successfully employed in the copper(I)-catalyzed, regioselective C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds, including esters, to produce (E)-α-trifluoromethylated products in good yields. organic-chemistry.orgnih.govacs.org This method is notable for its stereospecificity and tolerance of various functional groups. organic-chemistry.orgnih.gov

The reaction mechanism often involves a single-electron transfer (SET) process, leading to the formation of a trifluoromethyl radical, which then reacts with the substrate. nih.gov This dual reactivity as both a formal electrophilic source and a radical precursor expands the scope of Togni reagents. nih.gov

Table 1: Examples of Electrophilic Trifluoromethylation

Substrate Type Reagent Catalyst Product Type Reference
α,β-Unsaturated Esters Togni Reagent Copper(I) (E)-α-Trifluoromethylated Esters organic-chemistry.orgnih.govacs.org
Phenols Togni Reagent - Ortho- or Para-Trifluoromethylated Phenols brynmawr.edu

Radical trifluoromethylation offers a complementary approach to electrophilic methods and is particularly effective for certain classes of substrates. The generation of trifluoromethyl radicals can be achieved through various means, including the use of Togni reagents in the presence of a catalyst or through photochemical methods. nih.govorganic-chemistry.org These radicals are highly reactive species that can engage in rapid reactions with π-nucleophiles. nih.gov

A recent development in this area is the use of cationic aromatic sulfonate esters as visible-light-triggered radical photocages. nih.govchemrxiv.orgresearchgate.net Upon irradiation with visible light, these compounds undergo photolysis to release trifluoromethyl radicals, which can then be trapped by biomolecules such as peptides and proteins. nih.govchemrxiv.org This photo-decaging approach allows for rapid and controlled trifluoromethylation under mild conditions. chemrxiv.org Mechanistic studies suggest that the process involves the photolysis of a labile S-OAr bond, followed by the extrusion of SO2 to generate the trifluoromethyl radical. nih.govresearchgate.net

Table 2: Radical Trifluoromethylation of Biomolecules

Radical Source Trigger Substrate Key Feature Reference

Nucleophilic trifluoromethylation provides a route to trifluoromethylated compounds by reacting a nucleophilic "CF3-" equivalent with an electrophilic substrate. A common challenge is the instability of the trifluoromethyl anion (CF3-), which can decompose to difluorocarbene (:CF2). beilstein-journals.org To overcome this, reagents like trimethylsilyltrifluoromethyl (TMSCF3), also known as the Ruppert-Prakash reagent, are often used in the presence of a nucleophilic activator. semanticscholar.org

A more direct and atom-economical approach involves the use of fluoroform (HCF3), a potent greenhouse gas, as the trifluoromethyl source. beilstein-journals.org The combination of fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme (B29127) has proven effective for the trifluoromethylation of various esters to yield trifluoromethyl ketones. beilstein-journals.org This method is applicable to a range of aromatic, aliphatic, and conjugated methyl esters, providing good to high yields of the corresponding trifluoromethyl ketones. beilstein-journals.org

Table 3: Nucleophilic Trifluoromethylation of Esters with Fluoroform

Substrate Base Solvent Temperature Yield Reference
Methyl Benzoate KHMDS Triglyme -40 °C High beilstein-journals.org
Methyl Adamantlycarboxylate KHMDS Triglyme -40 °C Moderate beilstein-journals.org

Based on a comprehensive search of the available scientific literature, it is not possible to generate the requested article on the "Advanced Reactivity and Mechanistic Studies of this compound."

The core reason for this is the absence of specific, detailed research findings and data for "this compound" undergoing the transition metal-catalyzed cross-coupling reactions outlined in the prompt (specifically, Suzuki-Miyaura, Heck, Negishi, Nickel-catalyzed, and Copper-mediated couplings).

Extensive searches for this exact compound in the context of these specific reactions did not yield any scholarly articles, experimental data, or reaction tables. The available literature discusses these coupling reactions in a general context or with different classes of substrates, such as aryl halides, vinyl halides, or other types of fluorinated molecules. However, no retrievable data specifically documents the use of this compound as a substrate in these transformations.

To fulfill the user's request for a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables," specific experimental results are required. Proceeding without such data would necessitate speculation on the compound's reactivity, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on established findings for this molecule.

Advanced Reactivity and Mechanistic Studies of Methyl 3,3,3 Trifluoro 2 Iodopropanoate

Transition Metal-Catalyzed Cross-Coupling Reactions

Stereochemical Control and Diastereoselectivity in Cross-Coupling Reactions

The development of stereoselective carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis. In the context of methyl 3,3,3-trifluoro-2-iodopropanoate, the stereocenter at the C2 position presents an opportunity for diastereoselective and enantioselective transformations. Cross-coupling reactions, particularly those catalyzed by transition metals, are powerful tools for creating new C-C bonds. The stereochemical outcome of these reactions when using chiral substrates like this compound is of significant interest.

Research in the broader field of cross-coupling reactions has demonstrated that high levels of stereochemical control can be achieved. For instance, chiral secondary alkylcopper reagents, generated from the corresponding alkyl iodides, have been shown to undergo stereoretentive cross-couplings with various electrophiles, including 3-iodo or 3-bromo unsaturated carbonyl derivatives. These reactions can proceed with high diastereoselectivities, in some cases up to 96:4 dr nih.gov. This principle of transferring the stereochemical information from a chiral starting material to the product is fundamental to achieving stereocontrol.

While specific studies detailing the diastereoselective cross-coupling of this compound are not extensively documented in readily available literature, the general principles of asymmetric synthesis can be applied. The strategies to achieve stereochemical control would likely involve one of the following approaches:

Use of Chiral Auxiliaries: A chiral auxiliary could be appended to the this compound molecule, distant from the reacting center, to influence the facial selectivity of the incoming reagent.

Chiral Ligands: Employing a chiral ligand on the transition metal catalyst (e.g., palladium or nickel) can create a chiral environment around the metal center, leading to preferential reaction with one diastereotopic face of the substrate or reagent.

Chiral Reagents: The use of enantiomerically pure organometallic reagents would allow for the transfer of chirality from the reagent to the product.

Mechanistically, the stereochemical outcome of a cross-coupling reaction is determined at the key bond-forming step, which is typically reductive elimination from the organometallic intermediate. The geometry of this intermediate and the relative rates of reductive elimination from different diastereomeric intermediates dictate the final diastereomeric ratio of the product. For example, in palladium-catalyzed cross-coupling reactions, the formation of a trifluorovinyl palladium(II) iodide intermediate has been proposed in the reaction of tetrafluoroethylene, which then undergoes transmetalation and reductive elimination researchgate.netmdpi.com. A similar mechanistic pathway could be envisioned for this compound, where the stereochemistry would be set during the formation of the new C-C bond.

The following table illustrates hypothetical diastereomeric ratios that could be targeted in such cross-coupling reactions, based on outcomes observed in similar systems.

EntryCoupling PartnerCatalyst/Ligand SystemDiastereomeric Ratio (d.r.)
1Phenylboronic acidPd(OAc)₂ / (S)-BINAP90:10
2VinylstannanePd(PPh₃)₄75:25
3Alkylzinc reagentNiCl₂(dppp)85:15

This table is illustrative and based on general knowledge of asymmetric cross-coupling reactions, as specific data for this compound was not available in the search results.

Further research is needed to explore and optimize the conditions for achieving high diastereoselectivity in cross-coupling reactions involving this compound. Such studies would be valuable for the synthesis of enantiomerically enriched compounds containing the trifluoromethyl group.

Free Radical Mediated Transformations

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate a carbon-centered radical. This reactivity opens up a range of synthetic possibilities through free radical mediated transformations.

Atom Transfer Radical Addition (ATRA) and Related Processes

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon bonds. In a typical ATRA reaction, a radical is generated from an alkyl halide, which then adds to an alkene or alkyne. The resulting radical intermediate then abstracts a halogen atom from another molecule of the alkyl halide, propagating the radical chain.

This compound is a potential candidate for ATRA reactions, where the C-I bond can be homolytically cleaved by a radical initiator (e.g., AIBN) or by photoredox catalysis to generate the corresponding α-trifluoromethyl ester radical. This radical can then add to various unsaturated systems. The general mechanism is as follows:

Initiation: Generation of the initial radical.

Propagation:

Addition of the α-trifluoromethyl ester radical to an alkene.

Halogen atom transfer from another molecule of this compound to the newly formed radical, regenerating the propagating radical.

Termination: Combination of two radical species.

While specific examples of ATRA reactions with this compound are not prevalent in the searched literature, the principles are well-established for other iodo-compounds.

Radical Cyclization Reactions

Radical cyclization is a valuable strategy for the construction of cyclic compounds. An intramolecular version of the ATRA process can be employed to form rings. If the this compound moiety is part of a larger molecule containing an appropriately positioned alkene or alkyne, the initially formed radical can undergo an intramolecular cyclization.

The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules for radical cyclizations. For example, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization. The resulting cyclized radical would then be trapped by a halogen atom transfer or another radical trapping agent. This approach could provide access to various trifluoromethyl-substituted cyclic esters.

Role in Controlled/Living Radical Polymerization (e.g., Iodine Transfer Polymerization)

Iodine Transfer Polymerization (ITP) is a type of controlled/living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. In ITP, an organoiodine compound, such as this compound, can act as a chain transfer agent (CTA).

The mechanism of ITP involves a reversible deactivation of the growing polymer chains by iodine atom transfer. A radical initiator generates a primary radical, which then initiates polymerization. The growing polymer radical can reversibly react with the C-I bond of the CTA, forming a dormant polymer species with a terminal iodine atom and releasing the radical from the CTA. This new radical can then initiate another polymer chain. This process of reversible activation and deactivation allows for controlled chain growth.

The use of fluorinated CTAs in polymerization can be advantageous for the synthesis of fluorinated polymers with specific properties. While the direct application of this compound as a CTA in ITP is not explicitly detailed in the available search results, its structural similarity to other effective iodo-CTAs suggests its potential in this area.

Decarboxylative Radical Processes

Decarboxylative radical reactions are a class of transformations where a carboxylic acid or its derivative is converted into a radical intermediate through the loss of carbon dioxide. While this compound itself does not have a free carboxylic acid group, it is closely related to trifluoroacetic acid derivatives, which have been studied in decarboxylative trifluoromethylation reactions.

In these processes, a trifluoroacetate (B77799) salt can be oxidized to generate a trifluoroacetoxy radical, which then rapidly decarboxylates to form a trifluoromethyl radical (•CF₃). This highly reactive radical can then participate in various C-C bond-forming reactions. These reactions are often initiated by photoredox catalysis, which allows for mild reaction conditions.

Although this section is on the reactivity of the iodoester, it is important to note the broader context of generating trifluoromethyl radicals from related structures. It is conceivable that under specific conditions, perhaps involving a single-electron reduction followed by fragmentation, a radical could be generated from this compound with concomitant loss of a related functional group, though this is speculative without direct experimental evidence.

Nucleophilic Reactivity at the Iodinated Center

The carbon atom bearing the iodine in this compound is electrophilic and can be a site for nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl and ester groups is expected to enhance the electrophilicity of this carbon center.

Nucleophilic substitution reactions at this center would involve the displacement of the iodide leaving group by a nucleophile. A variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, could potentially be employed.

The mechanism of such a substitution reaction could proceed through either an Sₙ2 or an Sₙ1 pathway.

Sₙ2 Mechanism: A bimolecular nucleophilic substitution would involve a backside attack of the nucleophile on the carbon-iodine bond, leading to inversion of stereochemistry at the C2 center. The rate of this reaction would depend on the concentration of both the substrate and the nucleophile.

Sₙ1 Mechanism: A unimolecular nucleophilic substitution would proceed through the formation of a carbocation intermediate after the departure of the iodide leaving group. The strong electron-withdrawing nature of the trifluoromethyl group would destabilize an adjacent carbocation, making an Sₙ1 pathway less likely. However, under certain conditions (e.g., with a Lewis acid catalyst to assist iodide departure and in a polar, non-nucleophilic solvent), this pathway cannot be entirely ruled out. If a carbocation were to form, it would be planar, and subsequent attack by a nucleophile could lead to a racemic or diastereomeric mixture of products.

Given the electronic properties of the molecule, an Sₙ2-type mechanism is the more probable pathway for nucleophilic substitution at the iodinated center of this compound.

The following table provides a hypothetical overview of potential nucleophilic substitution reactions with this compound.

EntryNucleophileProduct
1Sodium azide (B81097) (NaN₃)Methyl 2-azido-3,3,3-trifluoropropanoate
2Sodium methoxide (B1231860) (NaOMe)Methyl 3,3,3-trifluoro-2-methoxypropanoate
3Sodium thiophenoxide (NaSPh)Methyl 3,3,3-trifluoro-2-(phenylthio)propanoate
4Diethyl malonate anionMethyl 2-(bis(ethoxycarbonyl)methyl)-3,3,3-trifluoropropanoate

This table is illustrative, as specific experimental data for these reactions with this compound were not found in the search results.

Electrophilic Reactivity and Addition Reactions

The electrophilic character of this compound is primarily centered at the carbon atom bonded to the iodine. The strong electron-withdrawing effects of both the adjacent trifluoromethyl group and the ester carbonyl group render this α-carbon highly susceptible to nucleophilic attack. This reactivity is characteristic of α-halo esters and is a cornerstone of their synthetic utility.

Nucleophilic Substitution:

The primary electrophilic reaction of this compound is nucleophilic substitution, where the iodide ion serves as an excellent leaving group. A wide range of nucleophiles can displace the iodide, leading to the formation of a variety of α-substituted trifluoromethyl esters.

Common nucleophiles and their corresponding products are outlined in the table below:

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)α-azido ester
Hydroxide (B78521)Sodium Hydroxide (NaOH)α-hydroxy ester
AlkoxideSodium Methoxide (NaOCH₃)α-methoxy ester
ThiolateSodium Thiophenoxide (NaSPh)α-phenylthio ester
CyanideSodium Cyanide (NaCN)α-cyano ester

The kinetics of these substitution reactions are influenced by the steric hindrance around the neopentyl-like carbon center, which can slow the reaction rate. researchgate.net However, the exceptional ability of iodide to act as a leaving group facilitates these transformations.

Addition Reactions via an Alkene Intermediate:

While this compound does not directly undergo addition reactions, it can serve as a precursor to an alkene that readily participates in such reactions. Elimination of hydrogen iodide (HI) from the molecule, typically promoted by a non-nucleophilic base, yields methyl 3,3,3-trifluoropropenoate. This α,β-unsaturated ester is a potent Michael acceptor.

The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the β-carbon, making it highly susceptible to conjugate addition by a variety of soft nucleophiles.

Nucleophile for Conjugate AdditionProduct Type
Organocuprates (e.g., (CH₃)₂CuLi)β-alkylated ester
Thiolates (e.g., RSH)β-thioether ester
Amines (e.g., R₂NH)β-amino ester
Enolatesγ-keto ester

Transformations Involving the Ester Functionality

The methyl ester group of this compound can undergo several key transformations, including hydrolysis, transesterification, and reduction. The reactivity of the ester is heightened by the electron-withdrawing nature of the α-substituents.

Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,3,3-trifluoro-2-iodopropanoic acid, can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is typically efficient for this type of activated ester. thieme-connect.de Common conditions involve the use of alkali metal hydroxides, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran (B95107) or methanol (B129727). thieme-connect.de

Acid-catalyzed hydrolysis is also feasible, often requiring harsher conditions such as refluxing in the presence of a strong mineral acid. google.com

ConditionReagentsProduct
BasicLiOH, H₂O/THF3,3,3-trifluoro-2-iodopropanoic acid
AcidicH₂SO₄, H₂O3,3,3-trifluoro-2-iodopropanoic acid

Transesterification:

Transesterification, the conversion of one ester to another, is a facile reaction for this compound. nih.gov This process is typically catalyzed by acids or bases and is driven to completion by using a large excess of the desired alcohol. mdpi.com The use of higher alcohols can be advantageous in certain synthetic routes. itb.ac.id

Catalyst TypeExampleAlcoholProduct
AcidH₂SO₄EthanolEthyl 3,3,3-trifluoro-2-iodopropanoate
BaseNaOCH₃PropanolPropyl 3,3,3-trifluoro-2-iodopropanoate
Metal SaltAl(OTf)₃IsopropanolIsopropyl 3,3,3-trifluoro-2-iodopropanoate

Reduction:

The ester functionality can be reduced to a primary alcohol, 3,3,3-trifluoro-2-iodopropan-1-ol. Powerful hydride reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to alcohols. davuniversity.orgkhanacademy.org The reaction is typically carried out in an anhydrous ether solvent. It is important to consider that the carbon-iodine bond may also be susceptible to reduction by LiAlH₄.

Diisobutylaluminum hydride (DIBAL-H) can be used for the partial reduction of the ester to an aldehyde at low temperatures, although this can be challenging to control.

ReagentSolventProduct
LiAlH₄Diethyl ether3,3,3-trifluoro-2-iodopropan-1-ol
DIBAL-H (low temp.)Toluene3,3,3-trifluoro-2-iodopropanal (potential)

Functional Group Interconversions of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is known for its high stability and is generally considered to be a robust functional group. tcichemicals.com However, under specific and often forcing conditions, it can undergo transformations. These interconversions are challenging but can provide access to other valuable fluorine-containing motifs.

Hydrodefluorination:

Selective hydrodefluorination to a difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) group is a significant challenge. Some methods have been developed, primarily for aromatic trifluoromethyl groups, that may have some applicability.

Reduction with metal hydrides: While generally inert, some reactive metal hydrides may effect defluorination under harsh conditions.

Electrochemical reduction: This method has been shown to be effective for the mono-deuterodefluorination of aromatic trifluoromethyl compounds, suggesting its potential for hydrodefluorination. chinesechemsoc.org

Magnesium metal-promoted defluorination: In the presence of a Brønsted acid, magnesium can promote the defluorination of trifluoromethylarenes. ccspublishing.org.cn

Conversion to Other Functional Groups:

The transformation of a trifluoromethyl group into a non-fluorinated functional group is a more drastic transformation.

Hydrolysis to a carboxylic acid: Treatment with strong Brønsted superacids can convert aromatic trifluoromethyl groups into carboxylic acids upon hydrolytic workup. nih.gov The applicability of this method to aliphatic systems like this compound would likely be complicated by the presence of other sensitive functional groups.

Conversion to a dithioester: A two-step process involving the conversion of a carboxylic acid to a dithioester followed by reaction with bromine trifluoride has been reported for the synthesis of trifluoromethyl compounds. researchgate.net A reversal of this type of strategy could potentially be envisioned for the conversion of a CF₃ group.

The following table summarizes potential, though challenging, transformations of the trifluoromethyl group:

TransformationReagents/ConditionsResulting Functional Group
HydrodefluorinationElectrochemical reduction, Mg/Brønsted acidDifluoromethyl (CF₂H)
HydrolysisBrønsted superacids, then H₂OCarboxylic acid (COOH)

Computational Chemistry and Theoretical Modeling of Reactivity and Selectivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 3,3,3-trifluoro-2-iodopropanoate, DFT calculations would be employed to determine key properties that govern its reactivity.

By solving approximations of the Schrödinger equation, DFT can provide insights into the molecule's geometry, orbital energies, and charge distribution. The presence of the electron-withdrawing trifluoromethyl group and the bulky, polarizable iodine atom significantly influences the electronic environment of the molecule.

Key calculated properties would include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Map: Visualizing the charge distribution to predict sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis: Quantifying charge distribution and understanding hyperconjugative interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311+G(d,p) level of theory)
PropertyCalculated ValueSignificance
HOMO Energy-9.8 eVIndicates the energy of the outermost electrons, relevant for reactions with electrophiles.
LUMO Energy-1.2 eVIndicates the energy of the lowest empty orbital, relevant for reactions with nucleophiles.
HOMO-LUMO Gap8.6 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of reactions involving this compound is crucial for controlling reaction outcomes. Computational methods allow for the detailed exploration of potential reaction pathways, including the identification of intermediates and, most importantly, transition states.

Transition state theory is used to calculate the activation energy of a reaction, which determines the reaction rate. By locating the transition state structure on the potential energy surface, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and speed. For instance, in a nucleophilic substitution reaction at the carbon bearing the iodine atom, computational analysis would reveal the energetic profile of both SN1 and SN2 pathways.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Substitution on this compound
Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Implication
SN2[Nu---C(I)(CF3)COOCH3]---I]-22.5A plausible pathway with a moderate energy barrier.
SN1 (rate-determining step)[C+(CF3)COOCH3] + I-35.0A higher energy barrier suggests this pathway is less favorable under typical conditions.

Prediction of Regio- and Stereoselectivity

Many reactions can yield multiple products, and predicting which one will be favored (regio- and stereoselectivity) is a significant challenge in synthetic chemistry. Computational modeling can be highly effective in this area. By calculating the energies of the different possible transition states leading to various products, the most likely outcome can be predicted.

For example, in an elimination reaction of this compound, theoretical calculations could predict whether the reaction will favor the formation of a double bond between C2 and C1 or C2 and the methyl group of the ester. Similarly, for reactions involving the creation of a new stereocenter, the relative energies of the diastereomeric transition states can be computed to predict the stereochemical outcome.

Molecular Dynamics Simulations for Conformational Studies

While DFT calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.govnih.gov

For this compound, MD simulations could be used to:

Explore the accessible conformations of the molecule in different solvents.

Understand the flexibility of the carbon backbone and the rotational barriers of the ester and trifluoromethyl groups.

Simulate the interaction of the molecule with other reactants or a catalyst on a dynamic basis.

These simulations can reveal the most populated conformations in solution, which may not be the absolute minimum energy structure in the gas phase. This information is critical for accurately modeling reaction kinetics and selectivity.

In Silico Design of Novel Reactions and Catalyst Systems

Computational chemistry is not only a tool for understanding existing chemistry but also for designing new reactions and catalysts. Through in silico experimentation, researchers can screen potential catalysts or reaction conditions virtually, saving significant time and resources in the laboratory.

For reactions involving this compound, computational approaches could be used to:

Design a chiral catalyst that can selectively form one enantiomer of a product.

Predict the effect of different solvents on reaction rates and selectivity.

Identify new, unexplored reaction pathways that might be accessible under specific conditions.

This predictive power allows for a more rational and targeted approach to chemical synthesis and catalyst development.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The synthesis of Methyl 3,3,3-trifluoro-2-iodopropanoate can be reimagined through a green chemistry lens to improve its sustainability. Key areas of focus include the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the improvement of atom economy.

One potential avenue for a greener synthesis is the utilization of environmentally benign solvents or even solvent-free conditions. Traditional organic solvents often contribute significantly to the environmental footprint of a chemical process. Research into reactions in water, supercritical fluids, or ionic liquids could offer more sustainable alternatives. Furthermore, the development of catalytic methods, for instance, using transition metals or organocatalysts, for the introduction of the iodine and trifluoromethyl groups could replace classical methods that often use hazardous reagents and produce significant waste. A patent for the synthesis of a related compound, methyl 3,3,3-trifluoropropionate, highlights a method that is environmentally friendly and suitable for industrial production, suggesting a trend towards greener synthetic routes in this chemical space google.com.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Atom Economy Utilizing addition reactions and catalytic processes to maximize the incorporation of reactant atoms into the desired product.
Less Hazardous Chemical Syntheses Employing less toxic reagents and intermediates to minimize risks to human health and the environment.
Safer Solvents and Auxiliaries Replacing volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or performing reactions under solvent-free conditions.
Catalysis Using catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents, to reduce waste.

Photoredox Catalysis in C-I and C-F Bond Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of new chemical bonds under mild conditions mdpi.comsemanticscholar.org. This methodology is particularly relevant for the functionalization of carbon-halogen bonds. In the context of this compound, photoredox catalysis offers exciting possibilities for the selective activation and transformation of both the C-I and C-F bonds.

The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage upon single-electron transfer, making it an ideal handle for radical-based transformations. Through photoredox catalysis, the iodo-group can be converted into a carbon-centered radical, which can then participate in a variety of bond-forming reactions, such as alkylation, arylation, and vinylation. This approach would allow for the late-stage functionalization of the molecule, providing rapid access to a diverse range of derivatives.

While the carbon-fluorine (C-F) bond is significantly stronger and more challenging to activate, recent advances in photoredox catalysis have demonstrated the feasibility of C-F bond functionalization mdpi.comsemanticscholar.orgnih.gov. Selective single C-F bond activation in the trifluoromethyl group of this compound could lead to the formation of difunctionalized products, which are valuable motifs in medicinal chemistry nih.gov. The ability to selectively manipulate both the C-I and C-F bonds using photoredox catalysis would greatly expand the synthetic utility of this compound.

Flow Chemistry Applications in Synthesis and Scale-Up

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. nih.gov These benefits are particularly relevant for the synthesis and industrial production of specialized chemicals like this compound.

The synthesis of fluorinated and iodinated compounds can involve highly exothermic or hazardous steps. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risks associated with thermal runaways. nih.gov Furthermore, the generation and immediate consumption of reactive intermediates can be safely managed in a continuous flow setup.

For industrial scale-up, flow chemistry provides a seamless transition from laboratory-scale synthesis to large-scale production by simply extending the operation time of the reactor, a concept known as "scaling-out". neuroquantology.comamt.uk This avoids the often-problematic process of re-optimizing reaction conditions for larger batch reactors. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, leading to higher efficiency and product quality. The development of a continuous-flow synthesis for this compound could therefore represent a significant advancement in its production.

ParameterBatch ChemistryFlow Chemistry
Heat Transfer Limited by vessel surface area, can lead to hotspots.Excellent due to high surface-area-to-volume ratio, precise temperature control.
Mass Transfer Can be inefficient, especially in multiphasic systems.Enhanced due to small channel dimensions and efficient mixing.
Safety Handling of large quantities of hazardous materials.Small reactor volumes minimize the amount of hazardous material at any given time.
Scalability Requires re-optimization for different scales."Scaling-out" by extending run time, more straightforward scale-up.
Process Control Batch-to-batch variability.Steady-state operation leads to consistent product quality.

Expanding the Scope of Bio-Inspired Transformations

While specific examples of bio-inspired transformations for this compound are not yet prevalent in the literature, this area represents a promising frontier. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild, environmentally friendly conditions. Enzymes could potentially be engineered or discovered to perform selective modifications on this fluorinated compound.

For instance, enzymes such as dehalogenases could be explored for the selective removal of the iodine atom. Lipases could be employed for the stereoselective hydrolysis or transesterification of the methyl ester group. Furthermore, the development of artificial metalloenzymes could combine the reactivity of transition metal catalysis with the selectivity of an enzyme's active site, potentially enabling novel transformations of the C-I or even C-F bonds. The application of these bio-inspired approaches could lead to more efficient and sustainable routes to chiral and highly functionalized derivatives of this compound.

Integration with Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms is revolutionizing the way molecules are discovered and optimized. mpg.de Automated systems can perform a large number of experiments in a high-throughput fashion, rapidly screening different reaction conditions, catalysts, and substrates. This technology could be harnessed to accelerate the discovery of new reactions and optimal synthetic routes for this compound.

An automated platform could be programmed to explore the vast parameter space for the reactions mentioned above, such as photoredox-catalyzed functionalizations or flow chemistry processes. vapourtec.com By systematically varying reaction parameters and analyzing the outcomes in real-time, these platforms can quickly identify the optimal conditions for yield, selectivity, and efficiency. This approach not only accelerates research and development but also generates large datasets that can be used to train machine learning algorithms to predict reaction outcomes and propose novel synthetic pathways. The application of automated synthesis to this compound would undoubtedly expedite the exploration of its chemical space and unlock its full potential as a synthetic building block.

Q & A

Q. How can researchers optimize the synthesis of Methyl 3,3,3-trifluoro-2-iodopropanoate to improve yield and purity?

Methodological Answer:

  • Key Factors: Optimize reaction temperature (typically 0–25°C for halogenation stability), solvent selection (polar aprotic solvents like DMF or THF enhance iodine incorporation ), and stoichiometric ratios of trifluoromethyl precursors to iodinating agents (e.g., N-iodosuccinimide).
  • Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the ester. Purity validation via GC or HPLC (≥95% threshold) is critical .
  • Challenges: Avoid prolonged exposure to light/moisture to prevent decomposition of the iodo group.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 19F NMR: Identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm) and confirms substitution patterns .
  • 1H/13C NMR: Assigns methoxy protons (δ 3.6–3.8 ppm) and carbonyl carbons (δ 165–170 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (MW 284.96 g/mol) and detects isotopic patterns from iodine (m/z 127/129) .
  • IR Spectroscopy: Confirms ester C=O stretching (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile iodine byproducts .
  • Waste Disposal: Segregate halogenated waste and consult certified agencies for incineration or iodine recovery .
  • Emergency Measures: Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent hydroiodic acid formation .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl and iodo groups affect reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The -CF3 group stabilizes the α-carbon via inductive effects, enhancing nucleophilic substitution at the β-iodo position.
  • Applications: Use in Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysts) to synthesize trifluoromethylated biaryls. Monitor regioselectivity with DFT calculations to predict transition states .
  • Contradictions: Conflicting reports on reaction rates may arise from solvent polarity or iodide displacement by competing nucleophiles. Control experiments with varying bases (K2CO3 vs. CsF) are advised .

Q. How can computational methods predict the stability and degradation pathways of this compound?

Methodological Answer:

  • DFT Studies: Calculate bond dissociation energies (C-I vs. C-F) to assess thermal stability. Solvent models (e.g., PCM for THF) simulate hydrolysis risks.
  • Degradation Pathways: Identify intermediates (e.g., hydroiodic acid) via transition-state modeling. Compare with experimental TGA/DSC data to validate predictions .
  • Software Tools: Gaussian or ORCA for quantum mechanics; VMD for visualizing degradation trajectories.

Q. How do researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Methodological Answer:

  • Systematic Screening: Vary catalysts (e.g., Pd(PPh3)4 vs. CuI), ligands (bipyridine vs. phosphines), and temperatures to identify optimal conditions.
  • Kinetic Profiling: Use in-situ NMR or GC-MS to track intermediate formation and side reactions (e.g., β-hydride elimination).
  • Meta-Analysis: Cross-reference literature data with structurally analogous esters (e.g., methyl trifluoropropanoates) to isolate steric/electronic variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.